5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid is an organoboron compound with the molecular formula and a molecular weight of 266.83 g/mol. It features a phenyl ring substituted with bromine, two fluorine atoms, and a methoxy group. This compound is significant in organic synthesis, particularly in the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction, which is widely utilized in pharmaceutical and agrochemical development.
5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid is typically synthesized through various organic chemistry methods, with its applications spanning medicinal chemistry and material science due to its unique reactivity profile.
This compound belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an aryl or alkyl group. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical reactions.
The synthesis of 5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid generally involves several key steps:
The molecular structure of 5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid consists of:
This specific substitution pattern influences its electronic properties and reactivity, making it suitable for selective coupling reactions.
5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid participates in several types of chemical reactions:
Common reagents and conditions include:
The mechanism of action for 5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid primarily involves its role in the Suzuki-Miyaura coupling reaction:
This compound's ability to participate in these reactions makes it valuable for synthesizing complex organic molecules efficiently.
5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid is typically characterized by:
Key chemical properties include:
5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid finds extensive applications in various fields:
This compound exemplifies the versatility of boronic acids in modern synthetic chemistry, facilitating advancements in drug development and materials innovation.
The compound "5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid" follows systematic IUPAC conventions for substituted phenylboronic acids. Its systematic name is (5-Bromo-3,4-difluoro-2-methoxyphenyl)boronic acid, which precisely defines the relative positions of all substituents on the aromatic ring. The parent structure is phenylboronic acid (C₆H₅B(OH)₂), with substituents assigned locants according to lowest-numbering priorities:
Table 1: Systematic Identification of 5-Bromo-3,4-difluoro-2-methoxyphenylboronic Acid
| Classification | Identifier |
|---|---|
| IUPAC Name | (5-Bromo-3,4-difluoro-2-methoxyphenyl)boronic acid |
| CAS Registry | 905583-06-4 (core difluoro-methoxy analog)* |
| Molecular Formula | C₇H₆BBrF₂O₃ |
| SMILES Notation | COc1c(F)c(F)c(Br)c(c1)B(O)O |
| Molecular Weight | 266.84 g/mol |
*The listed CAS 905583-06-4 corresponds to the closely related (3,4-difluoro-2-methoxyphenyl)boronic acid (C₇H₇BF₂O₃, MW 187.94 g/mol) [3]. The brominated derivative's formula and weight are derived by adding Br (79.90 g/mol) and subtracting H (1.01 g/mol) to account for bromine substitution at position 5.
The molecular geometry centers on a benzene ring with sp²-hybridized carbon atoms forming a planar hexagonal framework. The boronic acid group (–B(OH)₂) adopts a trigonal planar geometry due to boron's sp² hybridization, with B–O bond lengths typically ~1.36 Å and O–B–O angles ~120°. This configuration creates an empty p-orbital perpendicular to the plane, making boron Lewis acidic.
The phenyl ring's planarity is perturbed by ortho-substituents:
Electronic configuration analysis reveals:
The strategic placement of substituents profoundly modulates the boronic acid's reactivity:
Stabilizes the boronate transition state during transmetalation via charge dispersion [1]
Fluorine atoms (positions 3,4):
Ortho-fluorine sterically shields boron, reducing protodeboronation side reactions
Methoxy group (position 2):
Table 2: Electronic and Steric Parameters of Substituents
| Substituent | Position | Hammett Constant | Steric Effect | Primary Impact on B(OH)₂ |
|---|---|---|---|---|
| Br | 5 (meta) | σₘ = 0.39, σₚ = 0.23 | Moderate | Electron withdrawal |
| F | 3 (ortho) | σₘ = 0.34, σₚ = 0.06 | Small | Acidity increase |
| F | 4 (meta) | σₘ = 0.34, σₚ = 0.06 | Small | Electron withdrawal |
| OCH₃ | 2 (ortho) | σₘ = 0.12, σₚ = -0.27 | Large | Steric protection |
The reactivity and stability of 5-bromo-3,4-difluoro-2-methoxyphenylboronic acid are best contextualized against structural analogs:
Lower molecular weight (248.84 g/mol) reflects reduced halogen content [4]
3,5-Difluoro-2-methoxyphenylboronic acid (CAS 737000-76-9):
Higher water solubility (1.8 g/L) due to reduced hydrophobicity [6]
5-Bromo-2-methoxyphenylboronic acid (CAS 89694-45-1):
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1